Sodium dehydroacetate

Overview

Description

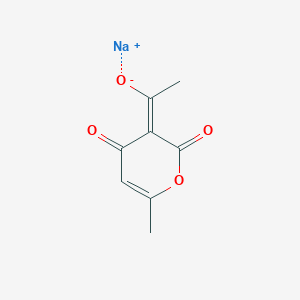

Sodium dehydroacetate (SDHA, E266) is the sodium salt of dehydroacetic acid, with the chemical formula C8H7NaO4·H2O and a molecular weight of 208.15 g/mol . It is a white, odorless crystalline powder widely used as a preservative due to its broad-spectrum antimicrobial activity against bacteria, yeast, and molds. SDHA is synthesized via the neutralization of dehydroacetic acid with sodium hydroxide . Its high solubility in water (1 g/3 mL), propylene glycol, and glycerol makes it versatile for use in food, cosmetics, pharmaceuticals, and animal feed .

Key properties include:

- Effective concentration: 0.05–0.10% .

- pH stability: Effective across acidic and alkaline conditions (pH 3–10), unlike many preservatives restricted to acidic environments .

- Safety: Approved by the U.S. FDA, EFSA, and Cosmetic Ingredient Review (CIR) for use in products, though high doses (>0.2%) may reduce antioxidant capacity in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dehydroacetate is synthesized by neutralizing dehydroacetic acid with sodium hydroxide. The process involves dissolving sodium hydroxide in water and slowly adding dehydroacetic acid powder while stirring. The mixture is then stirred at a higher speed until it becomes pasty, and the reaction is allowed to continue for 30-40 minutes. The product is then dried to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by polymerizing diketene to obtain dehydroacetic acid, which is then neutralized with sodium hydroxide. This method is efficient and environmentally friendly, as it reduces energy consumption and does not produce waste liquid or residue .

Chemical Reactions Analysis

Types of Reactions: Sodium dehydroacetate undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents.

Reduction: Can be reduced under specific conditions.

Substitution: Reacts with acids, leading to the formation of dehydroacetic acid.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing acids.

Reducing Agents: Specific reducing conditions.

Major Products Formed:

Dehydroacetic Acid: Formed when this compound reacts with acids.

Scientific Research Applications

Food Preservation

Antimicrobial Properties

Sodium dehydroacetate is predominantly utilized as a food preservative due to its broad-spectrum antimicrobial activity against yeasts, molds, and bacteria. It functions by inhibiting the activity of microbial dehydrogenases and disrupting key enzyme systems through interaction with sulfhydryl groups . This mechanism allows it to effectively prolong the shelf life of food products.

Applications in Food Products

- Bakery Goods : Used in bread and pastries to enhance stability and extend shelf life .

- Dairy Products : Commonly added to dairy formulations for its bacteriostatic effects, particularly against spoilage organisms .

- Modified Atmosphere Packaging : Incorporation into packaging films improves physical properties and provides antibacterial benefits, making it suitable for food packaging applications .

| Food Category | Application | Benefits |

|---|---|---|

| Bakery Products | Preservative | Extends shelf life |

| Dairy Products | Bacteriostatic agent | Reduces spoilage |

| Packaged Foods | Antimicrobial film | Enhances packaging properties |

Cosmetic Formulations

This compound is also employed in cosmetic products as a preservative and fungistatic agent. Its low toxicity compared to other preservatives makes it a preferred choice in formulations intended for sensitive skin.

Key Features

- Preservative Action : Effective against a wide range of microorganisms including gram-positive and gram-negative bacteria .

- Formulation Compatibility : Can be used in both rinse-off and leave-on products, making it versatile for various cosmetic applications .

| Cosmetic Application | Functionality | Safety Profile |

|---|---|---|

| Skin Care Products | Preservative | Low toxicity, paraben-free |

| Hair Care Products | Antifungal agent | Suitable for sensitive formulations |

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an effective preservative in formulations where microbial contamination poses a risk. Its use is regulated to ensure safety and efficacy.

Case Studies

- A study highlighted the successful application of this compound in topical creams, noting its effectiveness in preventing microbial growth while maintaining safety standards .

- Research indicates that this compound can be incorporated into various pharmaceutical formulations without compromising their stability or efficacy .

Research Insights

Recent studies have expanded the understanding of this compound's applications:

- Microbial Contamination Control : Research has shown that this compound can effectively control microbial contamination in controlled environments, such as during human space missions, demonstrating its potential beyond conventional applications .

- Innovative Packaging Solutions : The development of modified films incorporating this compound has shown promising results in enhancing food safety and extending shelf life through improved packaging technologies .

Mechanism of Action

Sodium dehydroacetate exerts its antimicrobial effects by disrupting the cell membrane permeability and energy metabolism of microorganisms. It alters the membrane permeability, leading to loss of cytoplasm and plasmolysis. Additionally, it decreases intracellular ATP content and increases the activity of Na+/K±ATPase, disrupting the energy supply of the cells .

Comparison with Similar Compounds

Sodium Dehydroacetate vs. Sodium Benzoate (E211)

Research Findings :

This compound vs. Potassium Sorbate (E202)

Research Findings :

- Potassium sorbate is less effective in lipid-rich environments, whereas SDHA maintains efficacy .

- SDHA’s broader pH range allows use in diverse formulations, including alkaline products like soaps .

This compound vs. Dehydroacetic Acid

Research Findings :

- SDHA’s sodium salt form enhances solubility, making it superior for water-based products like beverages and lotions .

Emerging Comparisons: Environmental and Health Impacts

- Environmental Impact : SDHA production may involve energy-intensive processes and hazardous intermediates, but its low effective concentration reduces environmental load compared to sodium benzoate .

- Health Risks : High doses of SDHA (0.2% in feed) reduced antioxidant enzymes (T-SOD, T-AOC) in piglets, suggesting dose-dependent toxicity . In rats, SDHA disrupted coagulation by inhibiting vitamin K epoxide reductase .

- Regulatory Status: Both SDHA and dehydroacetic acid are deemed safe by CIR and FDA, but SDHA’s interactions with nonionic surfactants require formulation adjustments .

Biological Activity

Sodium dehydroacetate (DHA-Na) is a widely used food preservative and cosmetic additive known for its antimicrobial properties. Recent studies have highlighted its complex biological activities, which include effects on bacterial metabolism, toxicity profiles, and potential ecological impacts. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of microorganisms. It has been shown to inhibit the growth of bacteria, yeasts, and molds, making it a valuable preservative in food and pharmaceutical formulations.

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial metabolic processes. It inhibits the activity of microbial dehydrogenases and interacts with sulfhydryl groups in enzyme systems, leading to the disruption of essential metabolic pathways .

Impact on Antibiotic Tolerance

A pivotal study revealed that this compound can impair the efficacy of bactericidal antibiotics by inducing antibiotic tolerance in various bacterial pathogens. The compound was found to activate the glyoxylate shunt pathway and inhibit α-ketoglutarate dehydrogenase (α-KGDH), reducing bacterial respiration and oxidative stress response .

Key Findings

- Inhibition of Antibiotic Efficacy : this compound significantly decreased the effectiveness of antibiotics against pathogens.

- Induction of Multidrug Efflux Pumps : It enhanced the function of efflux pumps, contributing to increased tolerance .

Toxicological Profile

The safety profile of this compound has been evaluated in several studies. Notably, it has been associated with adverse effects such as allergic contact dermatitis and weight loss in animal models.

Case Studies

- Subchronic Toxicity Study : A 90-day study on Sprague-Dawley rats indicated that doses above 62 mg/kg resulted in significant weight loss and alterations in thyroid-stimulating hormone levels .

- Developmental Toxicity : In gestational studies, maternal toxicity was observed at high doses (100 mg/kg), affecting food intake and body weight during critical developmental periods .

Ecological Concerns

Research has raised concerns regarding the environmental impact of this compound, particularly its effects on aquatic life. A study using zebrafish models demonstrated that exposure to this compound led to decreased hatch rates and locomotor persistence, ultimately resulting in lethality at low concentrations .

Ecotoxicological Findings

- Respiratory Impairment : this compound exposure reduced respiration capacity in larval zebrafish and promoted hypoxia-inducible factor-1α expression, indicating stress responses to oxygen deficiency .

- Energy Deficiency : The compound inhibited succinate dehydrogenase activity, disrupting energy production pathways in aquatic organisms .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Sodium Dehydroacetate in complex matrices like cosmetic formulations?

To quantify this compound, researchers commonly employ chromatographic and spectroscopic techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for high sensitivity and specificity, particularly in detecting trace impurities . Thin-layer chromatography (TLC) provides a cost-effective qualitative screening method, while UV spectrophotometry is suitable for rapid concentration measurements in purified samples. For validation, calibrate instruments using certified reference materials (e.g., USP standards) and include recovery studies to account for matrix interference .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods for weighing or handling powdered forms to prevent inhalation .

- First Aid: Immediate flushing with water for 15 minutes is critical for eye/skin exposure. For ingestion, administer water (if conscious) and seek medical attention .

- Storage: Store in airtight containers at room temperature, away from incompatible agents like strong oxidizers .

Q. What effective concentrations of this compound are required for antimicrobial activity in different matrices?

this compound exhibits broad-spectrum antimicrobial activity at concentrations between 0.3–0.6% in cosmetics (pH 5–7) . In polyethylene films, 1.5% (w/w) significantly inhibits bacterial growth (e.g., Staphylococcus aureus) while maintaining material integrity . Minimum inhibitory concentrations (MICs) vary by organism:

| Microorganism | MIC (ppm) |

|---|---|

| Aspergillus niger | 400–450 |

| Bacillus subtilis | 860 |

| Candida albicans | 500 |

| Adjust concentrations based on matrix pH, surfactant interactions, and microbial load . |

Advanced Research Questions

Q. How can contradictory data on this compound’s interaction with nonionic surfactants be resolved experimentally?

Conflicting studies report either minimal or complete inactivation of this compound by surfactants like polysorbate 80. To address this:

- Design: Test surfactant concentrations (0.5–5%) across pH ranges (4–7) using time-kill assays.

- Variables: Include autoclaving effects (heat may degrade sorbitol or the preservative) and microbial strain variability .

- Analysis: Pair HPLC quantification of active ingredient with viability assays (e.g., CFU counts) to distinguish chemical degradation from microbial resistance .

Q. What parameters optimize the solid-phase synthesis of this compound for industrial-scale yield?

The reaction between dehydroacetic acid and a NaOH/Na₂CO₃ mixture (3:7 ratio) under mechanochemical grinding achieves >99% yield. Key factors:

- Grinding Media: Use alumina balls in a 4:3:3 ratio (10 mm:8 mm:6 mm diameters) to maximize surface contact .

- Time Optimization: Response surface modeling indicates a reaction time of 444.7 minutes minimizes byproducts .

- Quality Control: Monitor residual solvents via GC and confirm crystallinity with XRD .

Q. What methodologies are recommended for assessing subchronic toxicity of this compound in vivo?

- Model Selection: Use Sprague-Dawley rats for 90-day oral toxicity studies. Dose ranges should reflect human exposure (e.g., 10–100 mg/kg/day) .

- Endpoints: Evaluate hematological, hepatic, and renal biomarkers (e.g., ALT, creatinine). Histopathological analysis of organs is critical.

- Zebrafish Models: Complement rodent studies with zebrafish assays to assess cardiovascular toxicity (e.g., Ca²⁺ imbalance) and behavioral endpoints (e.g., hypoxia tolerance) .

Q. Methodological Considerations for Data Contradictions

- Antimicrobial Inactivation by Surfactants: Replicate Wedderburn’s findings (0.3% preservative + 2% polysorbate 80 at pH 5.5) using LC-MS to confirm preservative degradation .

- Synergistic Effects: Test combinations with sodium benzoate or parabens using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Properties

CAS No. |

4418-26-2 |

|---|---|

Molecular Formula |

C8H8NaO4 |

Molecular Weight |

191.14 g/mol |

IUPAC Name |

sodium;3-acetyl-6-methylpyran-3-ide-2,4-dione |

InChI |

InChI=1S/C8H8O4.Na/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3,10H,1-2H3; |

InChI Key |

NNZGIAMZHQTUAA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(=C(C)[O-])C(=O)O1.[Na+] |

Isomeric SMILES |

CC1=CC(=O)/C(=C(\C)/[O-])/C(=O)O1.[Na+] |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C)O.[Na] |

Key on ui other cas no. |

4418-26-2 |

physical_description |

Sodium dehydroacetate is a white powder. Used as a fungicide, plasticizer, toothpaste, preservative in food. Hydrate: White solid; [Hawley] White powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

Soluble (NTP, 1992) INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/ |

Synonyms |

dehydroacetic acid dehydroacetic acid ion (1-) dehydroacetic acid, potassium ion (1-) dehydroacetic acid, sodium ion (1-) dehydroacetic acid, sodium monohydrate ion (1-) dehydroacetic acid, zinc ion (1-) DHA-S DHAS dihydroxyacetone sulfate sodium dehydroacetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.